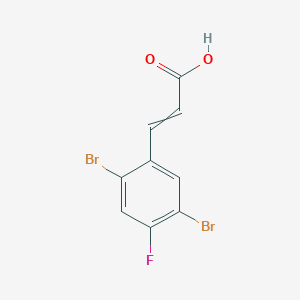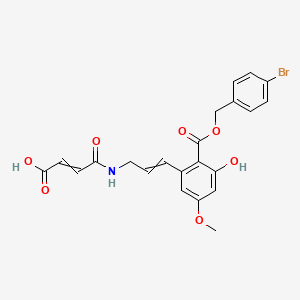
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9BrClNO. It has a molecular weight of 274.54 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one” is 1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Reactivity
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one and its derivatives exhibit potential in various chemical reactions and syntheses, contributing to the development of new compounds. One study involved the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The reactivity and electronic properties of these compounds were explored using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies (Nazeer et al., 2020).
Inhibitory Performance
Imidazo[4,5-b]pyridine derivatives, similar in structure to 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one, have been evaluated for their inhibitory performance against mild steel corrosion. The derivatives exhibited high inhibition performance and behaved as mixed-type inhibitors, as demonstrated through various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Saady et al., 2021).
Structural Characterization and Biological Activity
The structural characterization of related compounds has been a subject of interest, with studies determining the crystal structure and exploring the biological activities of certain derivatives. For instance, one research focused on the synthesis and structure characterization of a compound, analyzing its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of bromo-substituted pyridine derivatives, similar to 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one, have been investigated. A study conducted spectroscopic characterization using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies, along with density functional theory to understand the vibrational frequencies, chemical shift values, and non-linear optical properties (Vural & Kara, 2017).
Propriétés
IUPAC Name |
3-bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2ClNO/c11-6-3-7(13)5-8(4-6)14-2-1-9(12)10(14)15/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUFIQTVYCREKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
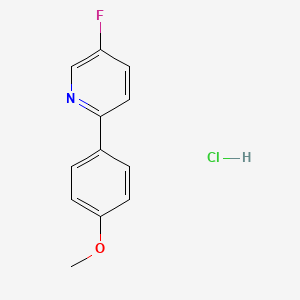
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
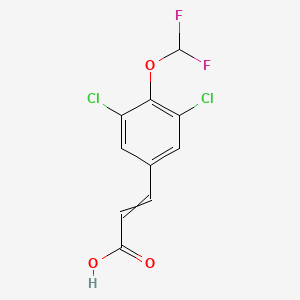

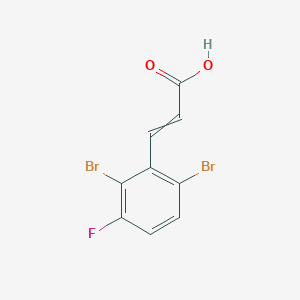
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


